molecular formula C29H48O2 B1181191 29-Norcycloart-23-ene-3,25-diol

29-Norcycloart-23-ene-3,25-diol

Cat. No.: B1181191
M. Wt: 428.7 g/mol
InChI Key: KOFMMFYDTYVKTQ-GCMQLGSKSA-N
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Description

29-Norcycloart-23-ene-3,25-diol (CAS 115040-04-5) is a natural triterpenoid compound isolated from plant species such as Aganosma marginata . With a molecular formula of C29H48O2 and a molecular weight of 428.7 g/mol, it is characterized as a powder that should be stored desiccated at -20°C . This compound is part of the cycloartane-type triterpenoids, which are of significant interest in natural product research due to their diverse biological activities. While specific mechanistic studies on this compound are limited, research on its structurally similar analogue, Cycloart-23-ene-3β,25-diol, provides insight into its potential research value. This related compound has demonstrated promising in vitro cyclooxygenase (COX) inhibitory activity, showing more selectivity for the COX-2 enzyme . In vivo studies of the analogue further revealed significant analgesic and anti-inflammatory effects in models such as acetic acid-induced abdominal contractions and carrageenan-induced paw edema . Furthermore, the analogue has shown potent in vitro antioxidant activity across multiple assays, including DPPH radical scavenging and reducing power, outperforming the standard antioxidant β-tocopherol . It has also exhibited broad-spectrum antimicrobial activity against various bacteria and fungi . Another study on the analogue indicated potential antihyperglycaemic activity in an alloxan-induced diabetic mouse model . These findings make this compound a compound of considerable interest for research in inflammation, oxidative stress, microbiology, and metabolic disorders. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,6S,7S,8S,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-19(8-7-13-25(3,4)31)21-11-14-27(6)24-10-9-22-20(2)23(30)12-15-28(22)18-29(24,28)17-16-26(21,27)5/h7,13,19-24,30-31H,8-12,14-18H2,1-6H3/b13-7+/t19-,20+,21-,22+,23+,24+,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFMMFYDTYVKTQ-GCMQLGSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CC=CC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)C/C=C/C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies of 29 Norcycloart 23 Ene 3,25 Diol

Plant Sources and Species Identification

29-Norcycloart-23-ene-3,25-diol has been successfully isolated and identified from several distinct plant families, highlighting its distribution in the natural world. The following sections detail the specific plant species that serve as natural reservoirs for this compound, often referred to in scientific literature by its common synonym, Cycloart-23-ene-3,25-diol.

The subspecies Ficus sansibarica subsp. sansibarica, belonging to the Moraceae family, is a confirmed source of Cycloart-23-ene-3,25-diol. nih.gov In a comprehensive phytochemical analysis, researchers aimed to isolate and identify the constituents of this plant, which is utilized in African traditional medicine. nih.gov

The isolation process involved the extraction of various plant parts, including the fruits, leaves, and stem bark, using organic solvents. nih.gov Subsequent separation and purification of the compounds from the crude extracts were achieved through column chromatography. The definitive structure of the isolated triterpene was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, which was then compared against established data in scientific literature to confirm its identity as Cycloart-23-ene-3,25-diol. nih.gov

Plant Source Data: Ficus sansibarica subsp. sansibarica
Plant Part(s) Used Fruits, Leaves, Stem Bark
Extraction Method Organic Solvent Extraction
Purification Technique Column Chromatography
Identification Method NMR Spectroscopy

Trichilia dregeana, a tree from the Meliaceae family, has been identified as another botanical source of Cycloart-23-ene-3,25-diol. scirp.org Research focused on the leaves of this plant led to the successful isolation of the compound. The investigation was prompted by the traditional use of the tree as a crude anti-inflammatory remedy. Bioassay-guided fractionation of the ethyl acetate (B1210297) leaf extract was the primary methodology that led to the isolation of this bioactive compound. scirp.org

Plant Source Data: Trichilia dregeana
Plant Part(s) Used Leaves
Extraction Method Ethyl Acetate Extraction
Purification Technique Bioassay-guided Fractionation
Identification Method Not specified in detail

Senecio madagascariensis, commonly known as fireweed, is a member of the Asteraceae family. wikipedia.org A chemical study of S. madagascariensis collected in Colombia resulted in the isolation of several compounds, including Cycloart-23-ene-3,25-diol. nih.govacs.org

The isolation was performed on the whole plant. Researchers utilized a petroleum ether-ethyl ether extract for the initial separation of constituents. acs.org The structure of Cycloart-23-ene-3,25-diol, along with other novel cacalolides, was determined through the application of one- and two-dimensional NMR techniques. nih.govacs.org

Plant Source Data: Senecio madagascariensis
Plant Part(s) Used Whole Plant
Extraction Method Petroleum Ether-Ethyl Ether Extraction
Purification Technique Not specified in detail
Identification Method 1D and 2D NMR Techniques

The presence of Cycloart-23-ene-3,25-diol has also been confirmed in Lippia mexicana, a species from the Verbenaceae family. ebi.ac.ukmdpi.com This plant is traditionally used in Mexico for treating various ailments, including coughs and gastrointestinal disorders. mdpi.com Chemical databases and phytochemical studies explicitly list Lippia mexicana as a natural source of this triterpene, where it is also referred to as Cicloartenol-23-en-3β,25-diol. ebi.ac.ukmdpi.com While its presence is confirmed, detailed methodologies for its specific isolation from this plant are not as extensively documented in the provided sources. wikidata.org

Plant Source Data: Lippia mexicana
Plant Part(s) Used Not specified
Extraction Method Not specified
Purification Technique Not specified
Identification Method Listed in chemical databases

Euphorbia spinidens, a plant from the extensive Euphorbiaceae family, is recognized as a particularly rich source of Cycloart-23-ene-3,25-diol. nih.govresearchgate.net Studies investigating the plant, which has been used in Iran to treat inflammatory conditions, have detailed its isolation. nih.gov

The methodology involved an initial extraction of the plant material with an acetone-chloroform solvent mixture. researchgate.net This crude extract was then subjected to column chromatography for fractionation. A specific cycloartane (B1207475) fraction was selected based on preliminary ¹H-NMR spectra and subsequently purified using a repeated recycle High-Performance Liquid Chromatography (HPLC) system to yield the pure compound. researchgate.net

Plant Source Data: Euphorbia spinidens
Plant Part(s) Used Not specified
Extraction Method Acetone-Chloroform Extraction
Purification Technique Column Chromatography, Recycle HPLC
Identification Method ¹H-NMR Spectroscopy

Aganosma marginata, a species in the Apocynaceae family, is another plant identified as a natural source of this compound. Chemical supplier databases explicitly state that this compound is a natural product originating from this plant species. While its occurrence is documented, specific details regarding the plant parts used and the precise isolation and characterization methodologies are not elaborated upon in the available results.

Plant Source Data: Aganosma marginata
Plant Part(s) Used Not specified
Extraction Method Not specified
Purification Technique Not specified
Identification Method Listed as a natural product from this source

Extraction and Purification Techniques

The isolation of this compound and related cycloartane triterpenoids from plant matrices involves a multi-step process that typically begins with solvent-based extraction followed by various chromatographic separation techniques to achieve a high degree of purity.

The initial step in isolating cycloartane triterpenoids from plant material is typically a solvent-based extraction. The choice of solvent is crucial and depends on the polarity of the target compound. For triterpenoids, which are generally lipophilic, non-polar to moderately polar solvents are often employed.

Research on the extraction of similar compounds from sources like Mangifera indica has utilized petroleum ether for the initial extraction from the dried and powdered plant material. researchgate.net This is a common approach for extracting less polar triterpenoids. Other solvents that are frequently used for the extraction of terpenoids in general include ethanol, hexane, and chloroform (B151607). researchgate.net The selection of the solvent system is a critical factor that influences the efficiency and selectivity of the extraction process.

Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo further separation and purification. Chromatographic techniques are indispensable for this purpose.

Column chromatography is a fundamental and widely used method for the separation of compounds from a mixture. researchgate.net For the purification of cycloartane triterpenoids, silica (B1680970) gel is a commonly used stationary phase due to its effectiveness in separating compounds with varying polarities. researchgate.net

In the isolation of related triterpenoids from Mangifera indica, for example, the crude petroleum ether extract was subjected to column chromatography on silica gel. researchgate.net The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. This allows for the sequential separation of compounds based on their affinity for the stationary phase and solubility in the mobile phase.

For achieving high purity of the isolated compounds, High-Performance Liquid Chromatography (HPLC) is a powerful and precise technique. nih.govresearchgate.net HPLC offers superior resolution and is often used as a final purification step. Reversed-phase HPLC, utilizing a C18 column, is a common configuration for the separation of triterpenoids. nih.gov The mobile phase often consists of a mixture of solvents such as acetonitrile (B52724) and water, or methanol (B129727) and water. researchgate.net The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. While specific HPLC protocols for this compound are not detailed in the available literature, the general principles of reversed-phase HPLC for triterpenoid (B12794562) separation are well-established. nih.govresearchgate.net

Table 2: Summary of Extraction and Purification Techniques for Cycloartane Triterpenoids

TechniqueDetails
Solvent-Based ExtractionUse of solvents like petroleum ether, ethanol, hexane, or chloroform to obtain a crude extract from plant material. researchgate.netresearchgate.net
Column ChromatographySeparation of the crude extract on a stationary phase, commonly silica gel, using a solvent gradient of increasing polarity. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC)Final purification using a high-resolution technique, often reversed-phase with a C18 column and a mobile phase of acetonitrile/water or methanol/water. nih.govresearchgate.net

Chromatographic Separation Strategies

Semi-preparative HPLC

While specific semi-preparative High-Performance Liquid Chromatography (HPLC) parameters for the isolation of this compound are not extensively detailed in currently available literature, general methodologies for the separation of cycloartane triterpenoids can be inferred. Semi-preparative HPLC is a high-resolution technique used to purify specific compounds from a partially purified fraction obtained from preliminary column chromatography.

The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized to achieve efficient separation. For triterpenoids, reversed-phase columns (such as C18) are frequently used, with mobile phases typically consisting of a mixture of water and organic solvents like acetonitrile or methanol, often in a gradient elution mode. The development of a specific semi-preparative HPLC method for this compound would involve systematic optimization of these parameters to maximize resolution and purity.

Table 1: Illustrative Semi-preparative HPLC Parameters for Triterpenoid Separation

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 2-5 mL/min
Detection UV at 205-210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume Dependent on sample concentration and column capacity

Note: This table represents typical conditions for triterpenoid separation and would require specific optimization for this compound.

Advanced Isolation Procedures

Beyond conventional chromatographic techniques, advanced isolation procedures are increasingly being employed in natural product chemistry to enhance efficiency and yield. While specific applications of these advanced methods for this compound are not yet documented, their utility in the broader field of triterpenoid isolation is well-established.

Techniques such as counter-current chromatography (CCC) and supercritical fluid chromatography (SFC) offer alternative separation mechanisms that can be advantageous for complex mixtures or for compounds that are sensitive to degradation on solid stationary phases. These methods can provide higher sample loading capacity and eliminate irreversible adsorption, leading to improved recovery of the target compound. The application of such advanced procedures could significantly streamline the isolation of this compound from Aganosma marginata.

Table 2: Overview of Advanced Isolation Techniques for Natural Products

TechniquePrinciplePotential Advantages for Triterpenoid Isolation
Counter-Current Chromatography (CCC) Liquid-liquid partition chromatography without a solid support.High sample loading, no irreversible adsorption, reduced risk of sample degradation.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Fast separations, reduced solvent consumption, suitable for thermolabile compounds.

Further research into the phytochemical profile of Aganosma marginata and the application of these advanced isolation techniques will undoubtedly provide a more comprehensive understanding of the purification of this compound and other valuable natural products.

Structural Elucidation and Spectroscopic Characterization of 29 Norcycloart 23 Ene 3,25 Diol

Mass Spectrometry (MS) Analysis

Mass spectrometry has been a critical tool in determining the molecular formula and fragmentation pattern of 29-norcycloart-23-ene-3,25-diol, providing initial yet crucial insights into its atomic composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in confirming the molecular formula of this compound as C29H48O2. echemi.comusbio.net This high-precision technique provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. The experimentally determined monoisotopic mass is 428.365417 Da. echemi.com

Table 1: HRESIMS Data for this compound

ParameterValueReference
Molecular FormulaC29H48O2 echemi.comusbio.net
Molecular Weight428.7 g/mol echemi.comusbio.net
Monoisotopic Mass428.365417 Da echemi.com

X-Ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods like NMR and MS provide valuable information about connectivity and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a molecule. For cycloartane (B1207475) triterpenoids, this technique provides definitive evidence of the three-dimensional arrangement of atoms, confirming the stereochemistry at all chiral centers. The isolation of this compound as white crystals suggests its suitability for single-crystal X-ray diffraction analysis, a common practice for elucidating the structures of related cycloartane compounds. nih.gov

Complementary Spectroscopic Methods

In addition to mass spectrometry, a suite of other spectroscopic methods is essential for the complete structural elucidation of this compound. Infrared (IR) spectroscopy would reveal the presence of hydroxyl functional groups, while one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) would be used to establish the carbon skeleton and the precise placement of protons and functional groups.

Comparative Analysis with Known Cycloartane Structures

The structural elucidation of this compound is greatly aided by comparing its spectroscopic data with that of known cycloartane triterpenoids. nih.govnih.gov The characteristic signals in the ¹H NMR spectrum, particularly the upfield resonances of the cyclopropane (B1198618) ring protons (typically between δ 0.3 and 0.6 ppm), are a hallmark of the cycloartane skeleton. nih.govnih.gov

For instance, the related compound, cycloart-23-ene-3,25-diol (C30H50O2), shows similar spectral features. ru.ac.zanih.govtargetmol.com Another example, cycloart-25-ene-3,24-diol, has been extensively characterized, and its spectroscopic data serves as a valuable reference. nih.gov By comparing the chemical shifts and coupling constants, researchers can confidently assign the structure of new derivatives like the 29-norcycloartane analog. The absence of a methyl group at the C-4 position in this compound would be a key differentiator from its C30 counterparts in the NMR and mass spectra.

Biosynthesis and Metabolic Transformations of 29 Norcycloart 23 Ene 3,25 Diol

Position of 29-Norcycloart-23-ene-3,25-diol in the Cycloartane (B1207475) Biosynthetic Pathway

The biosynthesis of virtually all plant steroids and many related triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256). pnas.org In plants, this crucial step is predominantly catalyzed by the enzyme cycloartenol (B190886) synthase, which produces the foundational tetracyclic triterpene, cycloartenol. pnas.orgplos.org This marks the entry point into the cycloartane pathway, distinguishing it from fungal and animal sterol synthesis, which proceeds via lanosterol (B1674476). plos.orgnih.gov

Cycloartenol then serves as a common precursor for a multitude of phytosterols (B1254722) and other triterpenoids. The formation of this compound, a natural product found in plants like Aganosma marginata, requires a series of specific, downstream modifications of the initial cycloartenol scaffold. targetmol.com These modifications include:

Demethylation at C-29: The "29-nor" designation indicates the removal of a methyl group from the C-4 position of the cycloartane skeleton. This is a significant tailoring step that differentiates it from more common cycloartane derivatives.

Hydroxylation at C-3 and C-25: The addition of hydroxyl (-OH) groups at these specific carbon positions is a key functionalization step.

Formation of a Double Bond at C-23: The introduction of a double bond in the side chain at position C-23 is another critical structural modification.

Therefore, this compound is not a primary intermediate but a highly derivatized, specialized metabolite that emerges after multiple enzymatic alterations of cycloartenol.

Table 1: Key Intermediates in the Biosynthetic Pathway This table is interactive. Click on headers to sort.

Compound Key Structural Feature Role in Pathway
2,3-Oxidosqualene Acyclic epoxide Linear precursor to cyclization
Cycloartenol Core cycloartane skeleton with cyclopropane (B1198618) ring First cyclic product; entry point to pathway pnas.org
(Intermediate) C-29 demethylated cycloartane Putative intermediate after C-29 removal

Enzyme Systems Involved in Cycloartane Formation in Plants

The generation of the complex structure of this compound from 2,3-oxidosqualene is orchestrated by several distinct classes of enzymes.

The initial and most critical enzyme is Cycloartenol Synthase (CAS) , a type of oxidosqualene cyclase (OSC). pnas.orgaip.org CAS catalyzes the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic cycloartenol scaffold, setting the stage for all subsequent modifications. plos.org The vital importance of CAS is highlighted by studies in Arabidopsis thaliana, where mutations in the CAS1 gene lead to severe developmental defects and impact plastid biogenesis, underscoring its essential role in plant cell viability. pnas.org

Following the formation of cycloartenol, a suite of tailoring enzymes is required. While the specific enzymes for the "29-nor" modification are not fully characterized, the types of reactions involved point to well-known enzyme families:

Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of enzymes is central to the structural diversification of triterpenoids. nih.govfrontiersin.org CYPs are responsible for a wide array of oxidative reactions, including the highly specific regio- and stereospecific hydroxylations seen at C-3 and C-25. nih.govbeilstein-journals.org It is highly probable that CYPs are also involved in the oxidative process leading to the removal of the C-29 methyl group.

Dehydrogenases/Isomerases: The formation of the C-23 double bond in the side chain would likely be catalyzed by a dehydrogenase or an isomerase, which are commonly involved in creating unsaturation in metabolic pathways.

Table 2: Enzyme Systems in the Formation of this compound This table is interactive. Click on headers to sort.

Enzyme Class Specific Enzyme (Example) Putative Function in Pathway
Oxidosqualene Cyclase (OSC) Cycloartenol Synthase (CAS1) Cyclization of 2,3-oxidosqualene to cycloartenol pnas.org
Monooxygenase Cytochrome P450s (CYPs) Hydroxylation at C-3 and C-25; Oxidative demethylation at C-29 nih.govfrontiersin.org

Biotransformation and Derivatization Pathways in Biological Systems

Once formed, cycloartane triterpenoids like this compound can be further metabolized or derivatized by various biological systems, including microbes. Fungal biotransformation studies offer valuable insights into the potential metabolic fate of these compounds.

A study on the biotransformation of related cycloartane-type triterpenes—cycloartenol, 24-methylenecycloartanol, and cycloartenone—by the fungus Glomerella fusarioides demonstrated a range of possible modifications. acs.orgnih.gov The fungus was capable of performing several key reactions, including hydroxylation, oxidation, and methoxylation. acs.orgacs.org For instance, when cycloartenone was used as the substrate, one of the resulting metabolites was (23E)-25-hydroxycycloart-23-en-3-one, a compound structurally analogous to this compound. nih.govacs.org This demonstrates that the C-23 double bond and C-25 hydroxylation are feasible metabolic targets.

These microbial transformation systems highlight that the cycloartane skeleton is amenable to further enzymatic modification. Such reactions, which are often difficult to achieve through conventional chemical synthesis, can produce a variety of derivatives with potentially new biological activities. researchgate.net

Table 3: Example of Fungal Biotransformation of a Cycloartane Precursor This table is interactive. Click on headers to sort.

Substrate Transforming Organism Resulting Metabolite(s) (Examples) Type of Transformation Reference
Cycloartenol Glomerella fusarioides Cycloart-25-ene-3β,24-diol, Cycloartane-3β,24,25-triol Oxidation, Hydroxylation acs.org
Cycloartenone Glomerella fusarioides (23E)-25-hydroxycycloart-23-en-3-one Hydroxylation, Isomerization nih.govacs.org

Implications of Metabolite Role in Plant Physiology

In plants, metabolites are broadly classified into primary and secondary (or specialized) categories. Primary metabolites, like the major phytosterols (e.g., sitosterol (B1666911) and campesterol), are fundamental to survival and are essential components of cell membranes, influencing their fluidity and permeability. pnas.orgresearchgate.net The cycloartane pathway is the primary route to these essential sterols. nih.gov

However, highly modified and less abundant compounds like this compound are considered specialized metabolites. Their roles are not typically structural but are often related to the plant's interaction with its environment. beilstein-journals.org The structural complexity and diversity of these compounds arise from tailoring enzymes like CYPs, which are crucial for producing molecules with specific ecological functions. frontiersin.org

The physiological implications for a specialized metabolite such as this compound include:

Plant Defense: Many triterpenoids function as defense compounds against herbivores, insects, and microbial pathogens. Their synthesis can be induced by external threats like methyl jasmonate, a plant stress hormone. nih.gov

Signaling Molecules: Some steroidal compounds act as signaling hormones (e.g., brassinosteroids) that regulate plant growth and development. beilstein-journals.org While a direct signaling role for this specific compound is not established, it fits the profile of a molecule that could participate in finer metabolic regulation.

Environmental Adaptation: The production of specialized metabolites is a key strategy for plants to adapt to specific ecological niches and abiotic stresses. nih.gov The presence of this compound in Aganosma marginata suggests it may contribute to this plant's specific survival strategy. targetmol.com

Table 4: Summary of Physiological Implications This table is interactive. Click on headers to sort.

Physiological Role Description Relevance to this compound
Precursor to Primary Metabolites The general cycloartane pathway produces essential phytosterols for membrane structure. pnas.org As a downstream product, it is not a direct precursor but shares the same foundational pathway.
Specialized Defense Compound Secondary metabolites often deter pests and pathogens. nih.gov A likely role, given its structural complexity and classification as a specialized triterpenoid (B12794562).
Intracellular/Intercellular Signaling Specific steroids can act as plant hormones regulating growth. beilstein-journals.org A possible, though unconfirmed, function.

Chemical Synthesis and Structural Modification Strategies of 29 Norcycloart 23 Ene 3,25 Diol

Synthetic Approaches to the Norcycloartane Skeleton

The de novo total synthesis of the norcycloartane skeleton is an exceptionally complex undertaking due to the high density of stereocenters and the strained cyclopropane (B1198618) ring. Consequently, such approaches are rare. A more common and practical strategy is the semi-synthesis from readily available, structurally related natural products.

Cycloartenol (B190886), the biosynthetic precursor to most plant steroids, is an ideal starting point. plos.org Its abundance and structural similarity, containing the key cycloartane (B1207475) core, make it a valuable chiral pool material. Synthetic routes would involve the oxidative cleavage of the C-28 methyl group and subsequent modifications to the side chain to introduce the C-23 double bond and the C-25 hydroxyl group. Another approach involves utilizing other abundant cycloartane triterpenoids, such as argentatins, which can be isolated from industrial waste resin and chemically modified. nih.gov These semi-synthetic methods bypass the difficult construction of the core skeleton, allowing chemists to focus on the targeted functionalization of the molecule.

Regioselective and Stereoselective Functionalization

Achieving regioselectivity and stereoselectivity is paramount when modifying the complex norcycloartane scaffold. The molecule possesses multiple reactive sites, and controlling functionalization is key to synthesizing specific, active compounds.

Regioselectivity: The two hydroxyl groups at positions C-3 and C-25 exhibit different reactivities. The C-3 hydroxyl is a secondary alcohol and is generally more sterically accessible and reactive than the tertiary C-25 hydroxyl group. This inherent difference allows for selective reactions at the C-3 position. For instance, regioselective oxidation of the C-3 hydroxyl group in polyhydroxylated triterpenes has been achieved using indirect anodic oxidation methods. jst.go.jpresearchgate.net Furthermore, modern synthetic methods have enabled site-selective C-H oxidation on the triterpenoid (B12794562) skeleton, allowing for the introduction of hydroxyl groups at previously inaccessible positions on the D and E rings, a strategy that could be adapted to create novel analogs. nih.gov

Stereoselectivity: The stereochemistry of the cycloartane core rigidly holds the molecule in a specific conformation, which influences the facial selectivity of reactions. For example, the reduction of a ketone at the C-3 position by hydride reagents like sodium borohydride (B1222165) typically proceeds via hydride attack from the less hindered α-face, leading to the formation of the thermodynamically stable equatorial (β) alcohol. organic-chemistry.orgyoutube.com The stereochemical outcome of such reductions can be highly predictable based on the substrate's conformation, which is a critical aspect of synthetic organic chemistry. nih.gov

Derivatization for Enhanced Biological Activity

Modification of the parent structure of 29-Norcycloart-23-ene-3,25-diol is a key strategy to explore and enhance its biological properties. Derivatization primarily targets the two hydroxyl groups and the alkene moiety in the side chain.

The hydroxyl groups at C-3 and C-25 are prime targets for esterification and etherification to modulate the compound's lipophilicity and pharmacokinetic profile.

Esterification: Esters can be synthesized by reacting the diol with carboxylic acids or their more reactive derivatives (acyl chlorides, anhydrides). The Fischer esterification, using an alcohol and a carboxylic acid under acidic catalysis, is a classic method. youtube.com More modern methods, such as using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with a catalyst like 4-Dimethylaminopyridine (DMAP), are effective for creating triterpene esters. researchgate.net Depending on the stoichiometry, either mono-esters (predominantly at the more reactive C-3 position) or di-esters can be formed.

Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Acid-catalyzed etherification is also a viable method. rsc.orggoogle.com

Modification TypeTarget Site(s)Typical ReagentsPotential Product Class
EsterificationC-3 OH, C-25 OHAcetic Anhydride, Benzoyl Chloride, DIC/DMAP + Carboxylic AcidAcetates, Benzoates, Fatty Acid Esters
EtherificationC-3 OH, C-25 OHNaH then Methyl Iodide (Williamson Synthesis)Methyl Ethers
OxidationC-3 OHPCC, Dess-Martin Periodinane, TEMPO3-keto-norcycloartane
ReductionC-23 AlkenylH₂, Pd/C29-Norcycloartane-3,25-diol
EpoxidationC-23 Alkenylm-CPBA23,24-Epoxy-29-norcycloartane-3,25-diol
DihydroxylationC-23 AlkenylOsO₄ (catalytic), NMO29-Norcycloartane-3,23,24,25-tetraol

Oxidation and reduction reactions offer pathways to different classes of derivatives with potentially distinct biological functions.

Oxidation: The secondary alcohol at the C-3 position can be readily oxidized to a ketone using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or through catalytic systems like TEMPO. Oxidation of the tertiary alcohol at C-25 is more challenging and requires harsher conditions. Side-chain oxidation is also a possibility for creating further derivatives. youtube.comyoutube.com

Reduction: The double bond in the side chain (C23=C24) is susceptible to reduction. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) would saturate the side chain, yielding the corresponding 29-norcycloartane-3,25-diol. youtube.com

The functional groups of this compound are hubs for chemical modification.

Hydroxyl Groups: As detailed, these groups are readily converted into esters and ethers. The C-3 hydroxyl can be oxidized to a ketone, altering the planarity and hydrogen-bonding capability of the A-ring.

Alkene Moiety: The C-23 double bond is a versatile functional handle for introducing new chemical entities. Beyond simple reduction, it can undergo a range of classic alkene reactions. For example, stereoselective epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxide derivative. mdpi.com Dihydroxylation, using osmium tetroxide, would produce a tetraol, significantly increasing the polarity of the side chain.

Biotechnological Production and Fermentation Processes of Related Compounds

The production of complex triterpenoids through traditional chemical synthesis is often commercially unviable. This has spurred the development of biotechnological approaches, primarily through the metabolic engineering of microorganisms. nih.govchalmers.seyoutube.com

The yeast Saccharomyces cerevisiae is a favored host for producing triterpenoid precursors. nih.govnih.gov Yeast naturally produces the precursor 2,3-oxidosqualene (B107256) as part of its ergosterol (B1671047) biosynthesis pathway. plos.org By introducing and expressing the gene for cycloartenol synthase (CAS) from a plant source, the metabolic flux can be redirected from lanosterol (B1674476) to cycloartenol. plos.orgmdpi.com This engineered yeast can then produce significant quantities of cycloartenol through fermentation. nih.gov This biosynthesized cycloartenol can be harvested and used as a starting material for the semi-synthesis of this compound and other derivatives.

Further strategies to improve yield in these systems include enhancing the efflux of the synthesized products to reduce cytotoxicity and optimizing fermentation conditions. nih.gov Additionally, the field of biocatalysis utilizes isolated enzymes to perform specific, highly selective chemical transformations under mild conditions, representing a green alternative to traditional chemical reagents. youtube.comyoutube.comyoutube.com For example, specific oxidoreductases could be used for hydroxylations, or acetyltransferases for esterifications, offering a powerful toolkit for creating novel cycloartane derivatives. wur.nl

Structure Activity Relationship Sar Studies of 29 Norcycloart 23 Ene 3,25 Diol and Its Analogues

Impact of Hydroxyl Group Position and Stereochemistry on Bioactivity

The presence and orientation of hydroxyl (-OH) groups are paramount to the biological activity of many natural products, including cycloartane (B1207475) triterpenoids. In 29-Norcycloart-23-ene-3,25-diol, the hydroxyl groups at the C-3 and C-25 positions are key determinants of its pharmacological effects.

Studies on related cycloartane triterpenoids have demonstrated the significance of the 3β-hydroxyl group. For instance, research on cycloartanes isolated from Euphorbia aellenii has suggested that a free 3-OH group is associated with the anti-proliferative effects of these compounds. When this hydroxyl group is masked through acetylation, a shift in biological activity is observed, potentially leading to a proliferative response in human peripheral blood lymphocytes nih.gov. This highlights the critical role of the free hydroxyl group at this position in mediating specific cellular responses.

Role of the Cycloartane Ring System in Pharmacological Profiles

The cycloartane ring system is a defining feature of this class of triterpenoids, characterized by a tetracyclic core with a distinctive cyclopropane (B1198618) ring at C-9 and C-19. This rigid and sterically demanding framework plays a fundamental role in the pharmacological profiles of these molecules.

The cyclopropane ring introduces a significant degree of conformational rigidity to the molecule researchgate.netunl.pt. This structural constraint is crucial for orienting the various functional groups, such as the hydroxyl moieties and the side chain, into specific spatial arrangements that are optimal for binding to biological targets. The unique three-dimensional shape conferred by the cycloartane skeleton is a key factor in its ability to selectively interact with enzymes like cyclooxygenase-2 (COX-2), which is a known target for its anti-inflammatory and analgesic effects.

Influence of Side Chain Modifications on Biological Activity

The side chain of this compound, attached at C-17, is another critical determinant of its biological activity. Modifications to this aliphatic chain can significantly impact the compound's potency and selectivity.

Research on various cycloartane triterpenoids has shown that alterations in the side chain, such as the introduction or removal of double bonds and hydroxyl groups, can lead to substantial changes in their pharmacological effects nih.gov. For example, studies on cycloartanes from Euphorbia macrostegia have indicated that the position of a double bond or a hydroxyl group on the side chain can be directly related to the cytotoxic activities of these compounds nih.gov. This suggests that the side chain is intimately involved in the molecular interactions that lead to the observed biological responses.

Comparison of this compound with Other Cycloartane Derivatives

To better understand the structure-activity relationships of this compound, it is useful to compare its biological activities with those of other structurally related cycloartane derivatives. The genus Euphorbia is a rich source of these compounds, providing a natural library for such comparisons.

This compound is primarily known for its analgesic and anti-inflammatory effects, with a notable selectivity for COX-2 inhibition. In contrast, other cycloartane triterpenoids isolated from the same genus exhibit different primary activities. For instance, cycloart-25-en-3β,24-diol and 24-methylene-cycloartan-3β-ol, isolated from Euphorbia aellenii, have been studied for their effects on lymphocyte proliferation nih.gov. Another related compound, cycloart-23(E)-ene-3β,25-diol, has been identified as a potent cytotoxic agent against certain cancer cell lines nih.gov.

These differences in biological activity, despite the shared cycloartane scaffold, underscore the importance of the specific substitution patterns on the ring system and the side chain. The table below provides a comparative overview of the reported biological activities of this compound and other selected cycloartane derivatives.

Compound NamePrimary Biological ActivitySource/Reference
This compound Analgesic, Anti-inflammatory (selective COX-2 inhibitor)Euphorbia spinidens
Cycloart-25-en-3β,24-diolAnti-proliferative on human peripheral blood lymphocytesEuphorbia aellenii nih.gov
24-Methylene-cycloartan-3β-olModulator of lymphocyte proliferationEuphorbia aellenii nih.gov
Cycloart-23(E)-ene-3β,25-diolCytotoxic against MDA-MB468 cancer cell lineEuphorbia macrostegia nih.gov
Cycloart-23(Z)-ene-3β,25-diolCytotoxic against MCF-7 cancer cell lineEuphorbia macrostegia nih.gov
Argentatin AIn vivo antitumor activityParthenium argentatum acs.org
Argentatin BModerate termite antifeedant activityParthenium argentatum

This comparative analysis highlights the chemical diversity and therapeutic potential within the cycloartane class of triterpenoids and emphasizes how subtle structural modifications can lead to distinct and specific pharmacological profiles.

Analytical Methodologies for 29 Norcycloart 23 Ene 3,25 Diol Quantification and Purity Assessment

Spectroscopic Methods in Quantitative Analysis

Spectroscopic methods are fundamental for the structural elucidation and can be adapted for the quantification of triterpenoids like 29-Norcycloart-23-ene-3,25-diol. While specific quantitative spectroscopic assays for this compound are not extensively detailed in the literature, the general approaches for triterpenoids are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional NMR, is primarily used for the structural determination of cycloartane (B1207475) triterpenoids. researchgate.net For quantification (qNMR), the technique offers high precision and accuracy without the need for an identical reference standard for the analyte, provided a certified reference material is used as an internal standard.

Mass Spectrometry (MS) , especially when coupled with chromatography, is a powerful tool for both identification and quantification due to its high sensitivity and selectivity. nih.govnih.gov High-resolution mass spectrometry can aid in confirming the elemental composition of the molecule. semanticscholar.org

UV-Visible Spectrophotometry can be employed for quantifying total triterpenes. nih.gov These methods often involve a colorimetric reaction, for example, using vanillin (B372448) with sulfuric or acetic acid, which produces a chromophore that can be measured at a specific wavelength, such as 548 nm. nih.gov While simple and cost-effective, this method is not specific for a single compound and is best suited for determining the total triterpenoid (B12794562) content in an extract. nih.gov The selectivity of such methods is assessed by comparing the spectra of different classes of natural compounds to ensure minimal interference. nih.gov

A summary of typical validation parameters for a spectrophotometric method for total triterpenes is presented below.

ParameterTypical Value/RangeSource
Wavelength (λmax)548 nm nih.gov
Linearity Range3 - 25 µg/mL nih.gov
Correlation Coefficient (r²)> 0.999 nih.gov
Limit of Detection (LOD)~0.04 µg/mL nih.gov
Limit of Quantification (LOQ)~0.14 µg/mL nih.gov
Accuracy (Recovery)96% - 114% nih.gov
Precision (RSD)< 5% nih.gov

Chromatographic Techniques for Purity and Content Determination

Chromatographic techniques are the cornerstone for separating this compound from complex plant matrices and for determining its purity and content with high specificity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of triterpenoids. pureonebio.comrjptonline.org For compounds like this compound that lack a strong chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are often necessary. nih.gov HPLC methods are developed to achieve adequate separation from structurally similar compounds. mdpi.com A typical HPLC system for triterpenoid analysis would utilize a C18 reversed-phase column with a gradient elution mobile phase, often consisting of methanol (B129727) or acetonitrile (B52724) and water. phcogres.com Commercial sources may report the purity of this compound as ≥98% as determined by HPLC. pureonebio.com

Ultra-Performance Liquid Chromatography (UPLC) , coupled with tandem mass spectrometry (MS/MS), offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net This makes it highly suitable for the simultaneous determination of multiple triterpenoids in a single run. researchgate.net

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or MS, can also be used for the analysis of triterpenoids. researchgate.net However, due to the low volatility of these compounds, a derivatization step, such as silylation, is typically required prior to analysis. researchgate.net

The table below outlines typical parameters for an HPLC method validated for the analysis of natural products, which would be applicable for this compound.

ParameterTypical SpecificationSource
Linearity (r²) > 0.999 nih.govresearchgate.net
Precision (RSD%) < 3% nih.govresearchgate.net
Repeatability (RSD%) < 5% researchgate.net
Stability (RSD%) < 4% researchgate.net
Recovery (%) 97% - 105% phcogres.comresearchgate.net
Limit of Detection (LOD) ng/mL range phcogres.com
Limit of Quantification (LOQ) ng/mL range phcogres.com

Reference Standards and Calibration Procedures

The establishment of reliable and reproducible analytical methods requires pure reference standards and meticulous calibration procedures.

Reference Standards are highly purified compounds used as a benchmark for identification and quantification. For this compound, a well-characterized reference standard with a known purity (e.g., >98%) is essential. nih.gov These standards are used to confirm the identity of the analyte in a sample by comparing retention times (in chromatography) and spectral data. researchgate.net

Calibration Procedures are performed to establish the relationship between the analytical signal (e.g., peak area in chromatography) and the concentration of the analyte. This is achieved by analyzing a series of standard solutions of known concentrations to construct a calibration curve. researchgate.net The linearity of this curve is a critical parameter in method validation, with a correlation coefficient (r or r²) close to 1.0 indicating a strong linear relationship. nih.govresearchgate.net Quantification of the target compound in a sample is then performed by interpolating its response from this calibration curve. nih.gov

The development and validation of these analytical procedures should follow established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the methods are suitable for their intended purpose. nih.govmdpi.com This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. mdpi.com

Future Research Directions for 29 Norcycloart 23 Ene 3,25 Diol

Elucidation of Novel Biological Activities and Molecular Targets

While 29-Norcycloart-23-ene-3,25-diol has been identified, a comprehensive screening of its biological activities is a primary research imperative. The broader family of cycloartane (B1207475) triterpenoids provides a roadmap for this exploration. A closely related compound, Cycloart-23-ene-3β,25-diol, has demonstrated notable anti-inflammatory, analgesic, and antioxidant activities. nih.gov Future research should systematically evaluate this compound for similar properties.

Furthermore, other compounds within this class have exhibited potent cytotoxic effects against various human cancer cell lines and other specific inhibitory activities. dovepress.comfrontiersin.orginformahealthcare.com This suggests that a broad-spectrum screening of this compound is warranted.

Table 1: Potential Biological Activities for Investigation

Activity Observed in Related Compounds Potential Molecular Targets References
Anti-inflammatory Yes (Cycloart-23-ene-3β,25-diol) Cyclooxygenase-2 (COX-2) nih.gov
Analgesic Yes (Cycloart-23-ene-3β,25-diol) COX enzymes nih.gov
Anticancer Yes (Various cycloartane glycosides) Apoptotic pathways, cell cycle regulators dovepress.comfrontiersin.org
Antiviral Yes (Astragalosides) SARS-CoV-2 proteins
Hepatoprotective Yes (Astragalosides) Cellular stress response pathways

Initial research should focus on confirming these activities and identifying the specific molecular targets through techniques such as differential gene expression analysis, proteomics, and enzymatic assays.

Deeper Mechanistic Investigations of Observed Bioactivities

Should this compound exhibit anti-inflammatory properties, a similar investigative path should be followed to determine its selectivity and mode of interaction with COX enzymes. If cytotoxic activity is discovered, research should aim to elucidate the specific cell death pathways induced (e.g., apoptosis, necrosis, autophagy) and identify the key proteins and signaling cascades involved.

Optimization of Isolation and Synthetic Yields

The availability of a compound is a critical bottleneck in natural product research. Currently, this compound is sourced through isolation from Aganosma marginata. targetmol.com A crucial area of future research will be the optimization of this extraction and purification process to maximize yields. This involves systematically studying variables such as solvent systems, extraction techniques, and chromatographic conditions.

Concurrently, the development of a total or semi-synthetic route to this compound is highly desirable. Chemical synthesis would not only provide a reliable and scalable supply of the compound, freeing research from the constraints of natural abundance, but also enable the creation of structural analogs. researchgate.net

Design and Synthesis of Novel Analogs with Enhanced Specificity or Potency

With a foundational understanding of the bioactivities and a potential synthetic route, the next logical step is the design and synthesis of novel analogs. Structure-activity relationship (SAR) studies are central to this effort. By systematically modifying the functional groups on the cycloartane skeleton—such as the hydroxyl groups at positions C-3 and C-25 or the double bond in the side chain—researchers can probe which structural features are essential for activity.

The goal of such medicinal chemistry programs would be to generate new chemical entities with improved characteristics, such as:

Enhanced potency against a specific molecular target.

Increased selectivity, reducing off-target effects.

Improved pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Exploration of Biosynthetic Engineering for Sustainable Production

An alternative to chemical synthesis for ensuring a sustainable supply of this compound is biosynthetic engineering. The biosynthetic pathway for triterpenoids is well-established, beginning with the cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclases (OSCs), followed by modifications from enzymes like cytochrome P450s and UDP-dependent glycosyltransferases (UGTs). frontiersin.org

Researchers have successfully engineered microorganisms like E. coli and yeast to produce triterpenoid (B12794562) precursors such as cycloartenol (B190886). nih.govnih.gov Future work could focus on identifying the specific genes and enzymes from Aganosma marginata responsible for converting the cycloartenol skeleton into this compound. These genes could then be introduced into a microbial host to establish a fermentation-based production platform, offering a potentially more environmentally friendly and scalable manufacturing process. nih.gov

Table 2: Key Enzyme Classes in Cycloartane Biosynthesis

Enzyme Class Function Relevance to Production
Oxidosqualene Cyclase (OSC) Forms the initial cycloartane skeleton (cycloartenol). Essential starting point for heterologous expression.
Cytochrome P450s (CYPs) Catalyze oxidative modifications (e.g., hydroxylation). Responsible for creating key functional groups.
Acyltransferases Add acyl groups to the skeleton. Can be engineered to create novel esters. researchgate.net

Application in Drug Discovery as a Lead Compound

Ultimately, the culmination of this research would be to position this compound as a lead compound for drug discovery. Natural products have historically been a rich source of therapeutic agents. dovepress.com The diverse biological activities demonstrated by the cycloartane triterpenoid class suggest that they are privileged structures for interacting with biological targets. nih.gov

The related compound, Cycloart-23-ene-3β,25-diol, has already been proposed as a "template lead for designing anti-inflammatory compounds." nih.gov Following comprehensive toxicological and pharmacological profiling, this compound or one of its optimized analogs could enter a formal drug discovery pipeline, serving as a starting point for the development of a novel therapeutic agent.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 29-Norcycloart-23-ene-3,25-diol in natural product extracts?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) with high-resolution mass spectrometry (HR-MS). Compare spectral data to published cycloartane derivatives, focusing on characteristic signals for the norcycloartane skeleton (e.g., δ ~1.0–1.5 ppm for methyl groups in ¹H NMR) . For stereochemical confirmation, use NOESY/ROESY to resolve E/Z isomerism at C-23, a common challenge in cycloartane characterization .

Q. What analytical methods are required to validate the purity of this compound for use as a reference standard?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm for triterpenoids). Validate purity ≥98% by area normalization, ensuring baseline separation of impurities .
  • Orthogonal Methods : Pair HPLC with TLC (silica gel, hexane:EtOAc gradients) or LC-MS to detect co-eluting impurities. For absolute purity, quantify via qNMR using deuterated solvents (e.g., CDCl₃) .
  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Q. How should researchers address discrepancies in chromatographic results (e.g., multiple peaks) when using this compound as a standard?

  • Methodological Answer :

  • Contamination Check : Re-prepare solutions with fresh HPLC-grade solvents and clean glassware. Test for solvent impurities via blank runs .
  • Column Integrity : Confirm column performance using a known single-component standard. Adjust mobile phase (e.g., add 0.1% formic acid) to improve peak symmetry .
  • Degradation Analysis : Perform stability studies under varying pH/temperature to identify degradation products .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory bioactivity data for this compound across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Use validated cell lines (e.g., MDA-MB-468 for cytotoxicity) and control compounds (e.g., doxorubicin). Normalize results to cell viability via MTT assays .
  • Structural Confounds : Isolate and test minor impurities (e.g., 21,24-epoxycycloartane derivatives) that may synergize/antagonize activity .
  • Dose-Response Curves : Generate IC₅₀ values across ≥5 concentrations to account for batch-to-batch variability in natural product isolates .

Q. How can researchers optimize the synthesis or semi-synthesis of this compound derivatives for SAR studies?

  • Methodological Answer :

  • Key Modifications : Target hydroxyl groups at C-3 and C-25 for acetylation or glycosylation. Use Mitsunobu reactions for stereospecific substitutions .
  • Purification : Employ flash chromatography (silica gel, hexane:acetone gradients) followed by recrystallization (MeOH/H₂O) to isolate derivatives .
  • Analytical Validation : Confirm regiochemistry via ¹³C NMR (e.g., acetylated carbons at δ ~170 ppm) and HR-MS .

Q. What advanced techniques are required to study the mechanism of action of this compound in anti-inflammatory pathways?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated macrophages (e.g., RAW 264.7) to identify NF-κB or COX-2 modulation .
  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX) active sites, prioritizing residues critical for substrate binding .
  • Kinase Profiling : Screen against kinase panels (e.g., MRCKα) to identify off-target effects, using ATP-Glo assays for inhibition kinetics .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-dependent bioactivity data for this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀. Report 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude aberrant replicates. Validate normality via Shapiro-Wilk tests .
  • Reproducibility : Include ≥3 biological replicates and report %RSD for technical repeats .

Comparative and Structural Studies

Q. How do structural differences between this compound and its analogs (e.g., cycloartane-3,24,25-triol) impact bioactivity?

  • Methodological Answer :

  • Activity Comparison :
CompoundTarget Activity (IC₅₀)Key Structural Feature
This compound18.5 µM (MDA-MB-468)C-23 E-configuration
Cycloartane-3,24,25-triol12.3 µM (Prostate Cancer)C-24/C-25 diol
  • Mechanistic Insight : The C-24 hydroxyl in cycloartane-3,24,25-triol enhances hydrogen bonding with kinase active sites, improving potency .

Ethical and Reporting Standards

Q. What guidelines should researchers follow when reporting preclinical studies involving this compound?

  • Methodological Answer : Adhere to NIH guidelines for experimental rigor:

  • Animal Studies : Include ARRIVE checklist items (sample size justification, randomization protocols) .
  • Data Transparency : Deposit raw NMR/HPLC files in public repositories (e.g., Zenodo) with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.